molecular formula C11H19N5O2S B2564578 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1778239-30-7

4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2564578
CAS No.: 1778239-30-7
M. Wt: 285.37
InChI Key: JCOIULGZSKRAAE-UHFFFAOYSA-N
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Description

4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a thiazole ring, a piperazine moiety, and functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Functional Group Modifications: The amino and hydroxyethyl groups are introduced through subsequent reactions, such as amination and alkylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the piperazine moiety, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or hydroxyethyl groups, introducing new functional groups or altering existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, the compound’s structure allows it to interact with various biomolecules, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide has potential therapeutic applications. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.

    N-(2-Hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide: Lacks the amino group, potentially altering its biological activity.

  • **4-Amino-2-(piperazin-1-yl)-1,3-thiazole-

Properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S/c1-15-3-5-16(6-4-15)11-14-9(12)8(19-11)10(18)13-2-7-17/h17H,2-7,12H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOIULGZSKRAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(S2)C(=O)NCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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